A 419259

Overview

Description

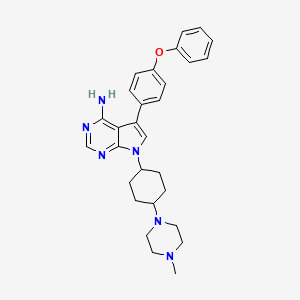

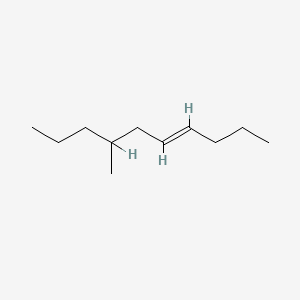

A 419259 is a pyrrolo-pyrimidine inhibitor designed to enhance selectivity towards the Src family kinases, including Src, Lck, and Lyn. It is known for its potent inhibitory effects on these kinases, with IC50 values of 9 nM, less than 3 nM, and less than 3 nM, respectively . This compound is primarily used for research purposes and has shown significant potential in various scientific applications.

Mechanism of Action

Target of Action

A 419259, also known as RK 20449, is a broad-spectrum pyrrolo-pyrimidine inhibitor . It has high selectivity towards the Src family . The primary targets of this compound are Src, Lck, and Lyn . These are all members of the Src family kinases (SFKs), which play crucial roles in cellular proliferation, survival, and differentiation .

Mode of Action

This compound interacts with its targets (Src, Lck, and Lyn) by inhibiting their kinase activity . The IC50 values for Src, Lck, and Lyn are 9 nM, <3 nM, and <3 nM, respectively . This inhibition disrupts the signaling pathways regulated by these kinases, leading to changes in cellular functions .

Biochemical Pathways

The inhibition of Src, Lck, and Lyn by this compound affects several biochemical pathways. For instance, it blocks the proliferation and induces apoptosis in Chronic Myeloid Leukemia (CML) cell lines . It also inhibits overall SFK activity in CML cell lines and blocks Src kinase activation .

Pharmacokinetics

It is soluble up to 100 mg/mL in DMSO , which suggests that it could be administered in a solution for in vivo studies.

Result of Action

This compound has been shown to suppress proliferation and induce apoptosis in CML cell lines . It also inhibits acute myeloid leukemia (AML) stem cell proliferation in vitro and in vivo . Moreover, it has been found to inhibit the differentiation of murine embryonic stem cells while maintaining pluripotency .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of IL-3, a type of interleukin, can affect the compound’s ability to inhibit cell proliferation . .

Biochemical Analysis

Biochemical Properties

7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific kinases. It interacts with enzymes such as hematopoietic cell kinase (HCK), where it binds to the ATP-binding site, resulting in the inhibition of kinase activity . This interaction stabilizes the protein structure and facilitates the formation of stable complexes, which are essential for studying kinase functions and inhibitor screening .

Cellular Effects

The effects of 7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine on various cell types and cellular processes are profound. It influences cell signaling pathways by inhibiting kinases like HCK, which play a role in signal transduction . This inhibition can lead to alterations in gene expression and cellular metabolism, affecting cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine exerts its effects by binding to the ATP-binding site of kinases, such as HCK . This binding inhibits the kinase activity, preventing the phosphorylation of downstream targets and disrupting signal transduction pathways . The compound’s structure allows it to fit precisely into the ATP-binding pocket, making it a potent inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine change over time. The compound is relatively stable, but its activity can degrade over extended periods . Long-term studies have shown that it can maintain its inhibitory effects on kinases for several hours, but prolonged exposure may lead to reduced efficacy due to degradation .

Dosage Effects in Animal Models

The effects of 7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine vary with different dosages in animal models. At lower doses, it effectively inhibits kinase activity without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety .

Metabolic Pathways

7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine is involved in several metabolic pathways. It interacts with enzymes responsible for its biotransformation, leading to the formation of metabolites that can be excreted from the body . The compound’s metabolism primarily occurs in the liver, where it undergoes phase I and phase II reactions .

Transport and Distribution

Within cells and tissues, 7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in tissues with high kinase activity, such as the liver and spleen .

Subcellular Localization

The subcellular localization of 7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine is primarily in the cytoplasm, where it exerts its inhibitory effects on kinases . It may also localize to specific organelles, such as the endoplasmic reticulum, depending on the presence of targeting signals and post-translational modifications .

Preparation Methods

The synthesis of A 419259 involves the formation of a pyrrolo-pyrimidine core structure. The synthetic route typically includes the following steps:

Formation of the Pyrrolo-Pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo-pyrimidine ring system.

Functionalization: The core structure is then functionalized with various substituents to enhance its selectivity and potency towards Src family kinases.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels

Chemical Reactions Analysis

A 419259 undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.

Substitution: Various substitution reactions can be carried out to introduce different substituents onto the pyrrolo-pyrimidine core

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

A 419259 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the inhibition of Src family kinases and to understand their role in various biochemical pathways.

Biology: this compound is employed in cell biology research to investigate the effects of Src kinase inhibition on cell proliferation, differentiation, and apoptosis.

Medicine: This compound has potential therapeutic applications in the treatment of diseases such as chronic myeloid leukemia and acute myeloid leukemia, where Src kinases play a crucial role

Industry: While not widely used in industrial applications, this compound serves as a valuable research tool in the development of new kinase inhibitors and therapeutic agents

Comparison with Similar Compounds

A 419259 is unique in its high selectivity and potency towards Src family kinases. Similar compounds include:

Dasatinib: An ATP-competitive tyrosine kinase inhibitor that targets Src and Bcr-Abl kinases.

Ibrutinib: An irreversible inhibitor of Bruton’s tyrosine kinase (BTK) that also affects Src family kinases.

Ponatinib: A multitargeted kinase inhibitor with activity against Src, Abl, and other kinases .

Compared to these compounds, this compound exhibits a higher selectivity towards Src family kinases, making it a valuable tool for studying these specific targets.

Properties

IUPAC Name |

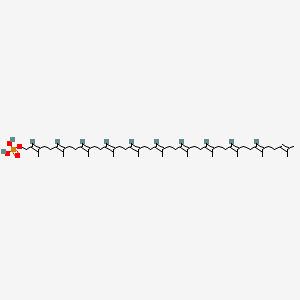

7-[4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34N6O/c1-33-15-17-34(18-16-33)22-9-11-23(12-10-22)35-19-26(27-28(30)31-20-32-29(27)35)21-7-13-25(14-8-21)36-24-5-3-2-4-6-24/h2-8,13-14,19-20,22-23H,9-12,15-18H2,1H3,(H2,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVSOQRNTAPCHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCC(CC2)N3C=C(C4=C(N=CN=C43)N)C5=CC=C(C=C5)OC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364042-47-7 | |

| Record name | A 419259 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0364042477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 7-[trans-4-(4-Methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been identified as an inhibitor of HCK, a member of the Src family kinases (SFKs). Crystallographic studies revealed that this compound binds to the ATP-binding site of HCK, inducing an outward rotation of the kinase domain's αC-helix. This conformation prevents phosphotransfer, thereby inhibiting HCK kinase activity.

A: While the provided research excerpts do not offer detailed spectroscopic data, the crystal structure of 7-[trans-4-(4-Methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine complexed with HCK kinase has been resolved. This structural information offers valuable insights into the binding mode and interactions within the kinase active site.

A: Indeed, a study employed 7-[trans-4-(4-Methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine within a crystal soaking experiment. This technique involves introducing a different compound to a pre-formed protein-ligand crystal, aiming to displace the initial ligand if the new compound exhibits higher affinity for the binding site. This approach can provide insights into binding affinities and potential for competition among different inhibitors.

A: While 7-[trans-4-(4-Methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine demonstrates inhibitory activity against HCK, its selectivity profile requires further investigation. It is crucial to assess its activity against a wider panel of kinases to determine its specificity and potential off-target effects.

A: HCK plays a role in various cellular processes, including proliferation, survival, and differentiation. Inhibiting HCK with compounds like 7-[trans-4-(4-Methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can disrupt these processes, potentially impacting cell fate and survival.

A: Investigating potential resistance mechanisms, such as the emergence of the HCK-T338M mutation, is crucial for anticipating and overcoming drug resistance in clinical settings. Understanding these mechanisms can guide the development of next-generation inhibitors with improved efficacy and a reduced likelihood of resistance development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

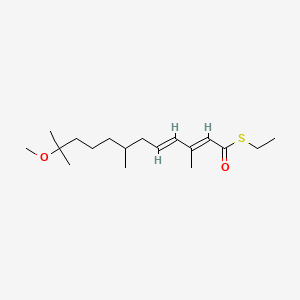

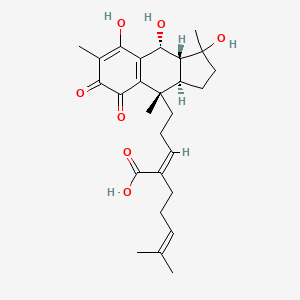

![(3as,5r,6ar)-Hexahydro-2h-Cyclopenta[b]furan-5-Yl [(1s,2r)-1-Benzyl-2-Hydroxy-3-([(4-Methoxyphenyl)sulfonyl]{[(2r)-5-Oxopyrrolidin-2-Yl]methyl}amino)propyl]carbamate](/img/structure/B1231582.png)

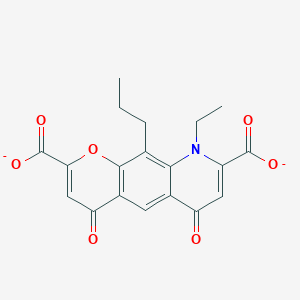

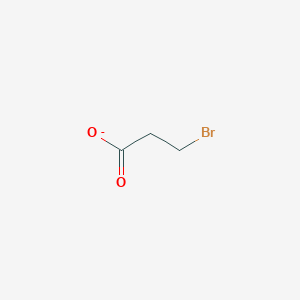

![(3S,3aR,4R,4aS,8aR,9aS)-4-[(E)-2-[(2S,6R)-1,6-dimethylpiperidin-2-yl]ethenyl]-3-methyl-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one](/img/structure/B1231585.png)

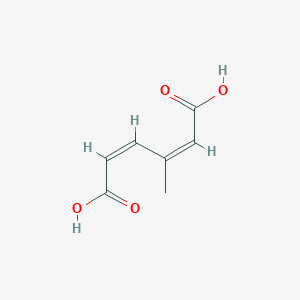

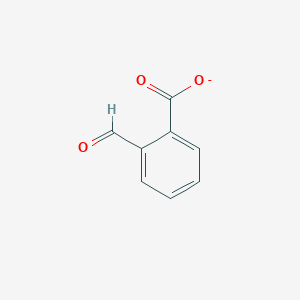

![2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[(1R,2R)-2-methoxy-1-[[(2S)-1-methylpyrrolidine-2-carbonyl]amino]propyl]tetrahydropyran-2-yl]sulfanylethyl 2-hydroxybenzoate](/img/structure/B1231600.png)